Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Mode of Action
It’s known that the compound and its derivatives can react with l-selectride in anhydrous tetrahydrofuran to give tert-butyl (3r,4s)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
Biochemical Pathways
It’s known to be involved in the synthesis of indole derivatives, which are significant in cell biology and play a crucial role in the treatment of various disorders .
Pharmacokinetics
It’s known that the compound is insoluble in water, suggesting that its bioavailability might be influenced by this property .
Result of Action
Its involvement in the synthesis of indole derivatives suggests it may have potential applications in the treatment of various disorders .
Action Environment
The stability and efficacy of Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate can be influenced by environmental factors such as pH. For instance, the Boc protecting group in the compound can be removed under acidic conditions, which could potentially affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate with allyl alcohol in the presence of dibutyltin oxide as a catalyst. The reaction is carried out in anhydrous toluene under reflux conditions for 20 hours . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl alcohol under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Contains a cyano group instead of an allyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOLWIQHDLUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163915 |
Source
|
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120871-73-0 |
Source
|
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120871-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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